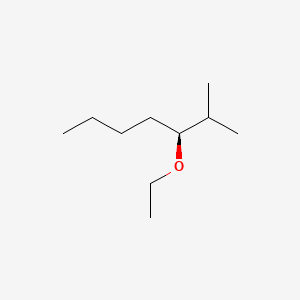
V9T3QZ4Clq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “V9T3QZ4Clq” is a chemical entity with the molecular formula C21H26ClN3O6S2 and a molecular weight of 516.031 . It is an achiral molecule with no defined stereocenters or E/Z centers . This compound is known for its significant inhibitory activity on JAK family proteins, making it a potential candidate for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of V9T3QZ4Clq involves multiple synthetic steps. One common method includes the reaction of specific pyrrolopyridine-structure compounds under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
V9T3QZ4Clq undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
V9T3QZ4Clq has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a tool for studying biological pathways and mechanisms, particularly those involving JAK family proteins.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of V9T3QZ4Clq involves its interaction with JAK family proteins. By inhibiting these proteins, the compound can modulate various cellular pathways and processes. This inhibition can lead to therapeutic effects in diseases where JAK proteins play a critical role .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to V9T3QZ4Clq include other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. These compounds share similar mechanisms of action but may differ in their chemical structures and specific inhibitory profiles.
Uniqueness
This compound stands out due to its unique chemical structure and specific inhibitory activity on JAK family proteins. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
181272-10-6 |
|---|---|
Molekularformel |
C21H26ClN3O6S2 |
Molekulargewicht |
516.0 g/mol |
IUPAC-Name |
5-chloro-2-methoxy-N-[2-[4-(2-methoxyethoxy)-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C21H26ClN3O6S2/c1-23-21(32)25-33(27,28)19-12-14(4-6-18(19)31-11-10-29-2)8-9-24-20(26)16-13-15(22)5-7-17(16)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,26)(H2,23,25,32) |
InChI-Schlüssel |
HRGHDAQJEIQZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


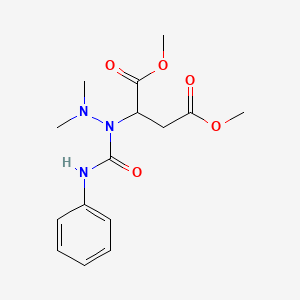
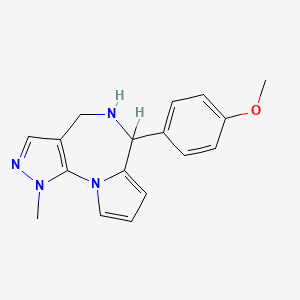
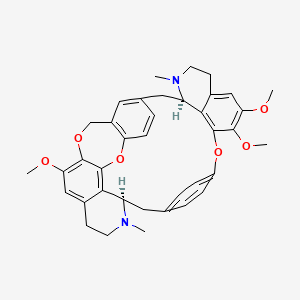
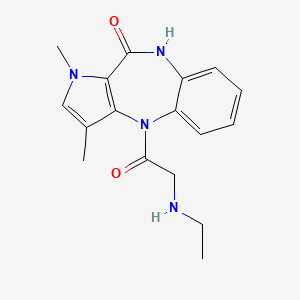
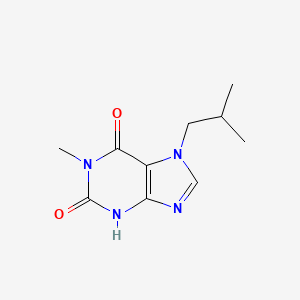
![sodium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12776834.png)


![[(3S,3aR,6S,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12776852.png)
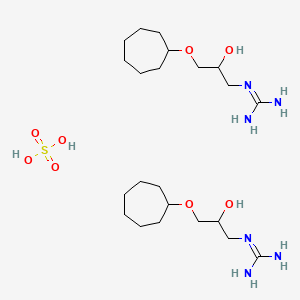

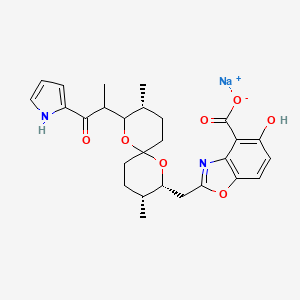
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
